molecular formula C17H17BrN2O B11687247 3-bromo-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide

3-bromo-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide

Cat. No.: B11687247
M. Wt: 345.2 g/mol
InChI Key: ONGQFOURONPEKQ-YBFXNURJSA-N
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Description

3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
  • 3-chloro-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
  • 4-chloro-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide

Uniqueness

3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

3-bromo-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H17BrN2O/c1-12(2)14-8-6-13(7-9-14)11-19-20-17(21)15-4-3-5-16(18)10-15/h3-12H,1-2H3,(H,20,21)/b19-11+

InChI Key

ONGQFOURONPEKQ-YBFXNURJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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